5-Ethylsulfonyl-2-morpholin-4-yl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylsulfonyl-2-morpholin-4-yl-aniline is a chemical compound with the molecular formula C12H18N2O3S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline is represented by the formula C12H18N2O3S. It has a molecular weight of 270.35 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline include its molecular formula C12H18N2O3S and a molecular weight of 270.35 .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Reactions and Derivatives
The compound has been studied in the context of various chemical reactions. For instance, Kamoshenkova and Boiko (2010) explored reactions of 1,3,5-tris(fluorosulfonyl)benzene with nucleophiles like morpholine, aniline, and others, forming derivatives under specific conditions (Kamoshenkova & Boiko, 2010).
Synthesis of Pharmaceutical Compounds
Murár et al. (2013) discussed the synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline, highlighting its use in the production of kinase inhibitors and other biologically active compounds (Murár et al., 2013).
Applications in Drug Discovery
Role in Antimicrobial Activities
Başoğlu et al. (2012) synthesized linezolid-like molecules, including derivatives of 3-Fluoro-4-(morpholin-4-yl)aniline, and evaluated their antimicrobial activities, demonstrating significant antitubercular effects (Başoğlu et al., 2012).
Development of Protein Kinase Inhibitors
Johnson et al. (2022) improved the synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a molecule integral to creating kinase inhibitors, illustrating its importance in cancer research and treatment development (Johnson et al., 2022).
Biomedical Research
- Anticancer Properties: Gaur et al. (2022) explored indole-based sulfonohydrazide derivatives containing a morpholine ring, finding that certain compounds showed promising inhibition of breast cancer cells, indicating the potential of morpholin-4-yl-aniline derivatives in cancer treatment (Gaur et al., 2022).
properties
IUPAC Name |
5-ethylsulfonyl-2-morpholin-4-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)10-3-4-12(11(13)9-10)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDMYVRQJUHTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650190 |
Source
|
Record name | 5-(Ethanesulfonyl)-2-(morpholin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylsulfonyl-2-morpholin-4-yl-aniline | |
CAS RN |
942474-43-3 |
Source
|
Record name | 5-(Ethylsulfonyl)-2-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethanesulfonyl)-2-(morpholin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.